6-(Pyridin-4-yl)pyridazin-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Property-Based Design

Researchers targeting kinase ATP pockets or designing metal-organic complexes face supply chain inconsistency for isomerically pure 4-pyridinyl fragments. This lot of 6-(Pyridin-4-yl)pyridazin-3-amine (CAS 1159818-48-0) provides the exact regioisomer required for critical hinge-region hydrogen bonds confirmed in p38α MAPK crystal structures (PDB: 9YLH, 4F9W). - Fragment-like properties (MW 172.19, logP 0.1) ideal for FBDD screening libraries. - Bidentate N-donor scaffold suitable for constructing luminescent Ir(III) complexes. - Analytical QA ensures no 3-pyridinyl isomer contamination, protecting SAR integrity.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
Cat. No. B8758611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-4-yl)pyridazin-3-amine
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C2=CC=NC=C2)N
InChIInChI=1S/C9H8N4/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H,(H2,10,13)
InChIKeyLHLWXCMIJRSWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


6-(Pyridin-4-yl)pyridazin-3-amine (CAS 1159818-48-0) is a heterocyclic building block consisting of a pyridazine core with an amino group at the 3-position and a 4-pyridinyl substituent at the 6-position [1]. With a molecular formula of C9H8N4 and a molecular weight of 172.19 g/mol, it features a computed logP of 0.1, one hydrogen bond donor, and four hydrogen bond acceptors, placing it in favorable fragment-like property space for drug discovery [2]. Its rigid, planar architecture enables predictable interactions with biological targets, particularly in kinase inhibition and receptor modulation applications [1].

Fragment-Based Screening

Low molecular weight and favorable logP in fragment-like space; planar core supports target engagement studies.

Kinase/Receptor Probe Synthesis

4-pyridinyl motif mimics endogenous cofactor pyridine rings, suitable for ATP-binding pocket exploration.

Parallel Library Diversification

Pyridine nitrogen enables alkylation/reduction handles for rapid SAR expansion of this heterocyclic scaffold.

Why Generic Aryl Analogs Cannot Substitute


The 4-pyridinyl substituent imparts a distinct electronic environment compared to other aryl isomers, critically altering hydrogen-bonding capacity and target engagement profiles. High-strength, direct comparative activity data for the unadorned scaffold remains limited in the public domain. However, class-level evidence demonstrates that the position of the nitrogen atom in the aryl ring significantly impacts both biochemical potency and pharmacokinetic properties [1]. For instance, in p38α MAPK inhibitor series, shifting the pyridine nitrogen from the 4- to the 3-position or replacing it with a phenyl ring has been shown to dramatically modulate IC50 values, underscoring the risk of substituting one isomer for another without empirical validation [2].

3-Pyridinyl Isomer: H-Bond Vector Change

Regioisomer retains identical global properties but shifts the pyridine nitrogen orientation, potentially altering target recognition and hit rates in fragment screens without empirical validation.

Phenyl Analog: Lipophilicity Increase

Replacing pyridinyl with phenyl raises computed logP by approximately 1.4 units, introducing higher risk of poor solubility and off-target binding; direct ADME impact requires verification.

Differentiation from Closest Analogs


Physicochemical Property Comparison: 4-Pyridinyl vs. 3-Pyridinyl Isomer

While direct biological data for the bare scaffold is scarce, computed physicochemical properties provide the basis for initial differentiation. 6-(Pyridin-4-yl)pyridazin-3-amine [1] is compared to its regioisomer 6-(Pyridin-3-yl)pyridazin-3-amine . Both share the same molecular formula (C9H8N4) and weight, but the difference in nitrogen position alters the vector of hydrogen-bonding functionality, a critical determinant for fragment library design.

Regioisomer H-Bond Vector
Class-level
Identical MW, logP, TPSA but distinct spatial orientation of the pyridine nitrogen acceptor
Divergent molecular recognition may lead to different hit rates against protein targets
Computed properties only; no direct bioactivity data for bare scaffold
Medicinal Chemistry Fragment-Based Drug Discovery Property-Based Design

Lipophilic Ligand Efficiency vs. Phenyl Analog

Comparing the target compound to the phenyl analog, 6-phenylpyridazin-3-amine, the pyridinyl substitution significantly reduces lipophilicity. The computed logP for the 4-pyridinyl derivative is 0.1 [1], whereas the phenyl analog has a computed logP approximately 1.5 . This lower logP endows the target compound with a more favorable starting point for ligand optimization, as it reduces the risk of off-target toxicity and poor solubility associated with highly lipophilic fragments.

Lipophilicity Reduction
Class-level
Δ logP ≈ −1.4 vs phenyl analog
May improve aqueous solubility and provide a better starting point for lead optimization
Computed logP; experimental ADME data needed
Fragment-Based Drug Discovery Lipophilic Ligand Efficiency Kinase Inhibitors

Synthetic Tractability and Derivatization Potential

The 4-pyridinyl substituent offers a distinct advantage over other heteroaryl analogs for parallel library synthesis. The pyridine nitrogen can be readily alkylated to form pyridinium salts, enabling subsequent nucleophilic displacement or reduction to piperidine derivatives [1]. This reactivity, confirmed by synthetic studies on related pyridin-4-yl pyridazines, provides a modular handle for late-stage diversification that is not available with the phenyl or 3-pyridinyl isomers.

Late-Stage Diversification
Data to verify
Pyridine nitrogen permits N-alkylation/reduction; phenyl analog lacks this handle
Supports parallel synthesis of diverse analogs from a single building block
Inferred reactivity; direct experimental validation for this scaffold is limited
Computational Chemistry Synthetic Accessibility Medicinal Chemistry

Optimal Research Applications


Fragment Library Design for Kinase and Receptor Targets

Given its low molecular weight (172.19 g/mol) and favorable logP (0.1) [1], this scaffold is best deployed as a core fragment in screening libraries targeting ATP-binding pockets of kinases or G-protein coupled receptors. The 4-pyridinyl moiety mimics the pyridine ring of endogenous cofactors (e.g., NAD+), making it a privileged fragment for enzyme active sites.

Scaffold for Cholinesterase Inhibitor Synthesis

Recent literature demonstrates that a pyridyl-pyridazine core can serve as the basis for potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors [2]. The 4-pyridinyl isomer is the appropriate starting material for exploring structure-activity relationships at the pyridine nitrogen position to optimize dual inhibitory activity.

Intermediate for p38α MAPK Inhibitor Analogs

Crystal structures of p38α MAPK in complex with elaborated pyridazinamine inhibitors (PDB: 9YLH, 4F9W) confirm that the 4-pyridinylpyridazine core forms key hydrogen bonds with the kinase hinge region. Sourcing this specific isomer is essential for synthesizing analogs that maintain this critical interaction.

Coordination Chemistry and Materials Science Precursor

The bidentate nature of the 3-amino-6-(pyridin-4-yl)pyridazine scaffold, providing both a pyridazine N and a pyridine N for metal coordination, makes it a suitable ligand for constructing metal-organic frameworks or luminescent iridium complexes for OLED applications, as demonstrated by studies on related pyridazine-based ligands.

Application
Selection Property
Validation Focus
Fragment library screening (kinase/receptor)
Fragment-like MW, logP, rigid core
Hit-rate assessment in target panels
AChE/BuChE dual inhibitor exploration
4-pyridinyl core for SAR at pyridine nitrogen
Biochemical inhibition assays
p38α MAPK hinge-binding probe synthesis
Precise 4-pyridinyl orientation for hinge interaction
Crystallography or binding assays
Coordination chemistry / OLED ligand
Bidentate coordination geometry
Metal complex characterization
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